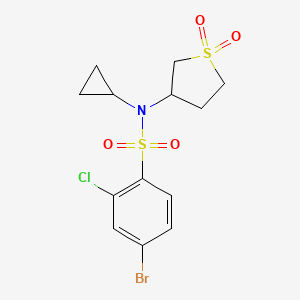![molecular formula C15H21FN2O B7571974 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571974.png)
4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide, also known as FPBM, is a chemical compound that has gained significant attention in the field of medicinal chemistry. FPBM is a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
The dopamine D3 receptor is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. The activation of this receptor has been implicated in the regulation of reward, motivation, and emotional processing. 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide acts as an antagonist of the dopamine D3 receptor, which means that it blocks the binding of dopamine to this receptor. This leads to a decrease in the activation of the mesolimbic and mesocortical pathways, which has been proposed as a potential mechanism for the therapeutic effects of 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide.
Biochemical and Physiological Effects:
4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which means that it has minimal off-target effects. The antagonism of the dopamine D3 receptor by 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has been shown to lead to a decrease in the release of dopamine in the mesolimbic and mesocortical pathways. This has been proposed as a potential mechanism for the therapeutic effects of 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide in disorders such as schizophrenia and drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has several advantages as a research tool. It has a high affinity and selectivity for the dopamine D3 receptor, which means that it can be used to study the function of this receptor in various biological systems. However, 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide also has some limitations. It is a relatively new compound, and its pharmacokinetic properties have not been fully characterized. This makes it difficult to assess its suitability for use in animal models or clinical trials.
Direcciones Futuras
There are several future directions for research on 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide. One area of interest is the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Further studies are needed to fully characterize the pharmacokinetic properties of 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide and to assess its safety and efficacy in animal models and clinical trials. Other future directions include the development of new synthetic routes for 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide and the identification of new targets for this compound.
Métodos De Síntesis
4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide can be synthesized using a multistep process that involves the reaction of 4-fluorobenzoyl chloride with N-(1-propan-2-ylpyrrolidin-3-yl)methanamine in the presence of a base. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis of 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has been reported in several research articles, and various modifications to the synthetic route have also been proposed.
Aplicaciones Científicas De Investigación
4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The dopamine D3 receptor has been implicated in the pathophysiology of several disorders, including schizophrenia, Parkinson's disease, and drug addiction. 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has been shown to have high affinity and selectivity for the dopamine D3 receptor, and it has been proposed as a potential therapeutic agent for these disorders.
Propiedades
IUPAC Name |
4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-11(2)18-8-7-12(10-18)9-17-15(19)13-3-5-14(16)6-4-13/h3-6,11-12H,7-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOSHIBWWXWSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)CNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B7571908.png)


![Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate](/img/structure/B7571942.png)


![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine](/img/structure/B7571953.png)
![1-cyclopropyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571968.png)

![N-[(2-phenyltriazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7571981.png)
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol](/img/structure/B7571988.png)